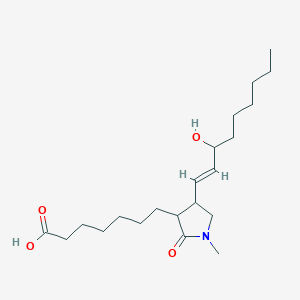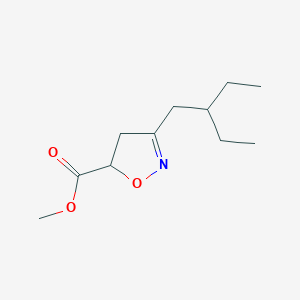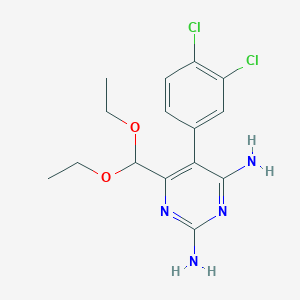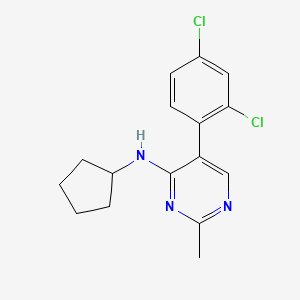![molecular formula C12H20N2O4Si2 B12912587 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one CAS No. 89000-18-0](/img/structure/B12912587.png)
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one is a synthetic organic compound with the molecular formula C11H22N2O2Si2. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups. The compound is part of the furo[3,4-d]pyrimidine family, which is known for its diverse applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one typically involves the reaction of a furo[3,4-d]pyrimidine precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Starting Material: Furo[3,4-d]pyrimidine precursor
Reagent: Trimethylsilyl chloride (TMSCl)
Base: Triethylamine (Et3N)
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: Room temperature, under nitrogen atmosphere
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized pyrimidines.
Applications De Recherche Scientifique
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its transport across cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(trimethylsilyl)thymine
- 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
- N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
Uniqueness
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one is unique due to its furo[3,4-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel bioactive compounds and advanced materials.
Propriétés
Numéro CAS |
89000-18-0 |
|---|---|
Formule moléculaire |
C12H20N2O4Si2 |
Poids moléculaire |
312.47 g/mol |
Nom IUPAC |
2,4-bis(trimethylsilyloxy)-5H-furo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H20N2O4Si2/c1-19(2,3)17-10-8-7-16-11(15)9(8)13-12(14-10)18-20(4,5)6/h7H2,1-6H3 |
Clé InChI |
ABEPKKKLWRIRAC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC2=C1COC2=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12912522.png)









![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)

